In-Depth Technical Guide: The Core Mechanism of Action of DS21360717, a Potent and Selective FER Tyrosine Kinase Inhibitor
In-Depth Technical Guide: The Core Mechanism of Action of DS21360717, a Potent and Selective FER Tyrosine Kinase Inhibitor
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of DS21360717, a novel and potent small molecule inhibitor of Feline Sarcoma (FES)-related (FER) tyrosine kinase. Preclinical data indicate that DS21360717 holds promise as an anti-tumor agent, and this document will detail the available quantitative data, the experimental protocols used to ascertain its activity, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of FER Tyrosine Kinase
DS21360717 functions as a highly potent and selective inhibitor of FER, a non-receptor tyrosine kinase.[1][2][3] FER kinase is implicated in various cellular processes that are critical for cancer progression, including cell proliferation, migration, invasion, and metastasis.[4][5] Overexpression and aberrant activation of FER have been observed in a range of human cancers, such as breast, prostate, and non-small cell lung cancer, often correlating with a poor prognosis.
The primary mechanism of action for DS21360717 is the competitive inhibition of the ATP-binding site of the FER kinase domain. By occupying this site, DS21360717 prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote tumorigenesis.
Quantitative Data on DS21360717 Activity
The following tables summarize the key quantitative data for DS21360717, highlighting its potency and cellular activity.
Table 1: In Vitro Inhibitory Activity of DS21360717
| Target | Assay Type | Parameter | Value (nM) |
| FER Kinase | Enzymatic Assay | IC50 | 0.49 |
| FER-driven Ba/F3 cells | Cell-based Proliferation Assay | GI50 | 1.9 |
| Ba/F3-Mock cells | Cell-based Proliferation Assay | GI50 | 220 |
Table 2: In Vivo Antitumor Efficacy of DS21360717
| Animal Model | Tumor Type | Dosing (mg/kg, oral) | Outcome |
| Mice | Subcutaneous Ba/F3-FER xenograft | 12.5 - 100 | Significant inhibition of tumor volume increase |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of DS21360717.
FER Kinase Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of DS21360717 against the FER kinase.
Methodology:
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Recombinant human FER kinase enzyme is incubated with a kinase buffer containing ATP and a generic kinase substrate (e.g., a poly-Glu-Tyr peptide).
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DS21360717 is added to the reaction mixture at varying concentrations.
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The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
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The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation (32P-ATP) or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
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The concentration of DS21360717 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of DS21360717 on the proliferation of cells dependent on FER kinase activity.
Methodology:
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Ba/F3 cells, a murine pro-B cell line, are engineered to express either active FER kinase (Ba/F3-FER) or a mock vector (Ba/F3-Mock).
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Cells are seeded in 96-well plates and treated with a serial dilution of DS21360717.
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The cells are incubated for a period of 72 hours.
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Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.
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The concentration of DS21360717 that inhibits cell growth by 50% (GI50) is determined for both cell lines to assess potency and selectivity.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of DS21360717 in a living organism.
Methodology:
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Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with Ba/F3-FER cells.
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Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
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DS21360717 is administered orally at various dose levels (e.g., 12.5, 25, 50, and 100 mg/kg) once daily.
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Tumor volume and body weight are measured regularly throughout the study.
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The study is concluded after a predetermined period, and the tumors are excised and weighed.
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The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.
Signaling Pathways and Visualizations
FER kinase is a key node in multiple signaling pathways that drive cancer cell behavior. Upon activation by upstream signals, such as growth factor receptors like EGFR, FER phosphorylates a variety of downstream substrates. This leads to the activation of pathways including the PI3K/AKT and MAPK/ERK pathways, which are central regulators of cell proliferation and survival. Furthermore, FER plays a crucial role in cell motility and invasion by modulating the actin cytoskeleton through the phosphorylation of proteins like Vav2, which in turn activates Rac-GTP.
Below are Graphviz diagrams illustrating the FER signaling pathway and the mechanism of its inhibition by DS21360717.
Caption: The FER kinase signaling pathway in cancer cells.
Caption: Mechanism of action of DS21360717 as a FER kinase inhibitor.
